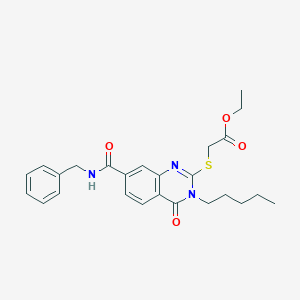

![molecular formula C13H12Cl2N2O2S B2974044 Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 1492564-32-5](/img/structure/B2974044.png)

Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of dichlorophenylamino, a common moiety in various organic compounds . It also contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. Thiazoles are known for their importance in biochemistry and materials science.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a thiazole ring attached to a dichlorophenylamino group and an acetate group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Dichlorophenylamino compounds are known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetate group and the thiazole ring) would influence its properties .Applications De Recherche Scientifique

Enzyme Inhibition Studies

Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate and its derivatives have been explored for their potential in inhibiting enzymes, such as α-glucosidase and β-glucosidase. A study by Ayesha Babar et al. (2017) synthesized a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant enzyme inhibition, particularly against α-glucosidase, with one compound showing inhibition almost two-fold compared to acarbose, a standard inhibitor. This suggests potential applications in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes (Babar et al., 2017).

Antimicrobial Activities

Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Research includes the synthesis and antimicrobial testing of formazans and thiazolidine derivatives, showing moderate activity against a range of bacterial and fungal strains. This indicates a promising avenue for developing new antimicrobial agents from thiazole-based compounds (Sah et al., 2014) (Patel et al., 2009).

Antiamoebic Activity and Cytotoxicity

The derivative ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated in vitro antiamoebic activity against Acanthamoeba polyphaga, with one specific compound showing comparable activity to chlorhexidine dihydrochloride, a commercial antiamoebic agent. This suggests potential for these compounds in treating amoebic infections. Importantly, the tested compounds exhibited lower cytotoxicity than standard treatments, indicating a favorable therapeutic index (Shirai et al., 2013).

Structural and Computational Studies

The molecular structure, spectroscopic analysis, and computational studies of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate were conducted to understand its physical and chemical properties. X-ray diffraction confirmed the compound's structure, while NMR and computational optimizations provided insights into its stability and reactivity. Such studies are foundational for designing drugs with optimized efficacy and safety profiles (Prasanth et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a thiazole ring, have been found to interact with a variety of biological targets .

Mode of Action

It’s worth noting that thiazole derivatives have been found to exhibit a broad spectrum of biological activities .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of biological effects .

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[2-(2,5-dichloroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(16-9)17-11-5-8(14)3-4-10(11)15/h3-5,7H,2,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTOJKRBUXEUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2973964.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}urea](/img/structure/B2973965.png)

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride](/img/structure/B2973968.png)

![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)

![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)

![5-((4-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973980.png)

![N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide](/img/structure/B2973981.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)